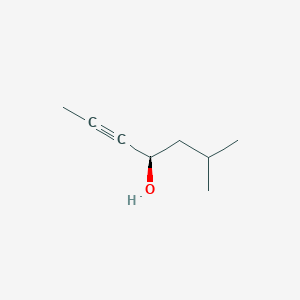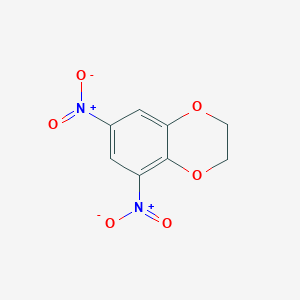
1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- is a chemical compound with the molecular formula C8H6N2O6 It is a derivative of 1,4-benzodioxin, characterized by the presence of two nitro groups at the 5 and 7 positions
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- typically involves the nitration of 1,4-benzodioxin. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent decomposition of the product.
Industrial Production Methods
Industrial production of 1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the nitration process.
Analyse Chemischer Reaktionen
Types of Reactions
1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction of the nitro groups can yield amino derivatives.
Substitution: The nitro groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic medium are used.
Substitution: Substitution reactions often require catalysts or specific reagents like sodium methoxide or potassium tert-butoxide.
Major Products
Oxidation: Quinones and related compounds.
Reduction: Amino derivatives.
Substitution: Various substituted benzodioxin derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- involves its interaction with molecular targets such as enzymes and receptors. The nitro groups play a crucial role in its reactivity and binding affinity. The compound can undergo redox reactions, leading to the formation of reactive intermediates that interact with biological molecules, potentially leading to therapeutic effects or toxicity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: The parent compound without nitro groups.
1,4-Benzodioxin, 2,3-dihydro-6-nitro-: A mono-nitro derivative.
1,4-Benzodioxin, 2,3-dihydro-5,7-diamino-: An amino derivative.
Uniqueness
1,4-Benzodioxin, 2,3-dihydro-5,7-dinitro- is unique due to the presence of two nitro groups, which significantly influence its chemical reactivity and potential applications. The dinitro substitution pattern imparts distinct electronic and steric properties, making it a valuable compound for various research and industrial purposes.
Eigenschaften
CAS-Nummer |
59820-95-0 |
|---|---|
Molekularformel |
C8H6N2O6 |
Molekulargewicht |
226.14 g/mol |
IUPAC-Name |
5,7-dinitro-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C8H6N2O6/c11-9(12)5-3-6(10(13)14)8-7(4-5)15-1-2-16-8/h3-4H,1-2H2 |
InChI-Schlüssel |
GVSRMKNBZFKULU-UHFFFAOYSA-N |
Kanonische SMILES |
C1COC2=C(C=C(C=C2O1)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![9,10-Bis[2-(naphthalen-1-YL)ethenyl]anthracene](/img/structure/B14610462.png)
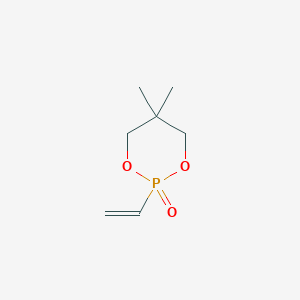
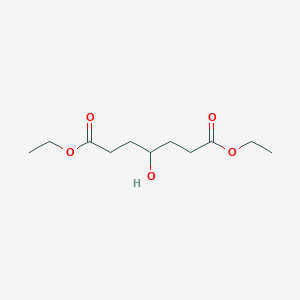
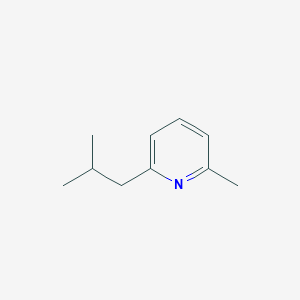
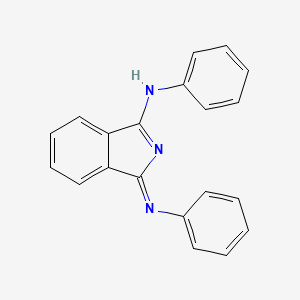
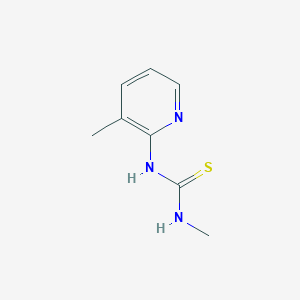
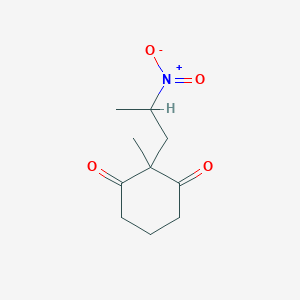
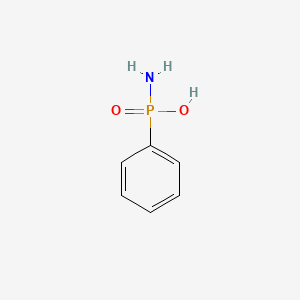
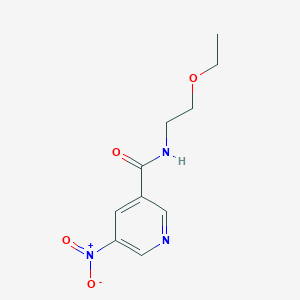
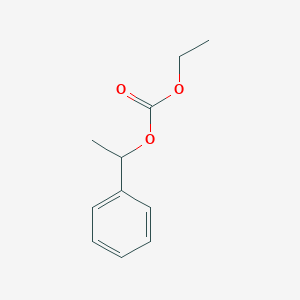
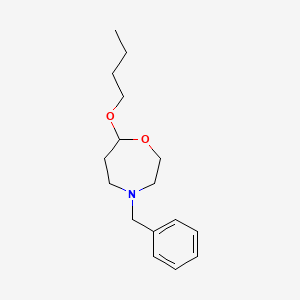
![7,7-Bis(phenylsulfanyl)bicyclo[4.1.0]heptane](/img/structure/B14610529.png)

